molecular formula C6H2Cl2N4O2 B6202689 2-azido-1,3-dichloro-5-nitrobenzene CAS No. 205681-92-1

2-azido-1,3-dichloro-5-nitrobenzene

Cat. No.: B6202689
CAS No.: 205681-92-1
M. Wt: 233
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Description

2-Azido-1,3-dichloro-5-nitrobenzene is a nitroaromatic compound featuring an azide group at the 2-position, chlorine atoms at the 1- and 3-positions, and a nitro group at the 5-position. This compound is of significant interest in synthetic chemistry due to the reactivity of the azide group, which enables participation in 1,3-dipolar cycloaddition reactions (e.g., Cu-catalyzed "click" chemistry) to form triazole derivatives . Its dichloro and nitro substituents further influence electronic properties and regioselectivity in reactions.

Properties

CAS No.

205681-92-1

Molecular Formula

C6H2Cl2N4O2

Molecular Weight

233

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the diazotization of 2-amino-1,3-dichloro-5-nitrobenzene followed by azidation using sodium azide . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the azido group.

Industrial Production Methods: Industrial production of 2-azido-1,3-dichloro-5-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for safety due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1,3-dichloro-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Sodium Azide:

    Hydrogenation Catalysts: Employed in the reduction of the nitro group.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

Major Products:

    Triazoles: Formed through cycloaddition reactions involving the azido group.

    Aminobenzene Derivatives: Resulting from the reduction of the nitro group.

Scientific Research Applications

Synthesis of Heterocycles

One of the primary applications of 2-azido-1,3-dichloro-5-nitrobenzene is in the synthesis of heterocycles. Azides are known for their utility in forming triazoles through click chemistry, particularly via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of various triazole derivatives that have applications in pharmaceuticals and materials science.

  • Case Study: Triazole Synthesis
    A study demonstrated that this compound can react with alkynes to form triazoles under mild conditions. The reaction yielded high purity products with good yields, showcasing the compound's effectiveness as a building block for complex molecular architectures .

Glycosylation Reactions

The azido group in this compound serves as an excellent latent amine precursor. It can be employed in glycosylation reactions to synthesize oligosaccharides and glycoconjugates. The stability of the azide functionality under various conditions makes it an attractive choice for these transformations.

  • Case Study: Oligosaccharide Synthesis
    Recent advancements have shown that glycosyl donors containing the azido group can be prepared from 2-amino sugars or through azidation processes. These donors have been successfully used in total syntheses of biologically relevant oligosaccharides, demonstrating moderate to high yields and excellent stereoselectivity .

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. The compound's ability to participate in nucleophilic substitutions and cycloadditions makes it a valuable intermediate for synthesizing bioactive molecules.

  • Case Study: Antimicrobial Activity
    Research has indicated that derivatives of dichloronitrobenzenes exhibit antifungal properties against various pathogens. The introduction of the azido group enhances the biological activity of these compounds, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-azido-1,3-dichloro-5-nitrobenzene involves the reactivity of its functional groups. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. These reactions are facilitated by the electron-withdrawing effects of the nitro and chloro groups, which influence the reactivity of the benzene ring.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
2-Azido-1,3-dichloro-5-nitrobenzene Azide (2), Cl (1,3), NO₂ (5) C₆H₂Cl₂N₄O₂ 263.01* Not provided† Click chemistry, regioselective synthesis
2-Azido-1,3-diiodo-5-nitrobenzene Azide (2), I (1,3), NO₂ (5) C₆H₂N₄O₂I₂ 415.91 85224-42-6 Bulkier substituents; iodine’s leaving group potential
1,3-Dichloro-2-methyl-5-nitrobenzene Cl (1,3), CH₃ (2), NO₂ (5) C₇H₅Cl₂NO₂ 206.02 7149-69-1 Methyl’s electron-donating effect; reduced cycloaddition reactivity
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5), OCH₃ (3), NO₂ (2) C₇H₅Cl₂NO₃ 222.03 74672-01-8 Methoxy directs electrophilic substitution; R&D applications

*Calculated molecular weight.

Research Findings

  • Regioselectivity : Studies on this compound demonstrate >95% regioselectivity in triazole formation, attributed to the electron-withdrawing nitro and chlorine groups stabilizing transition states .
  • Comparative Yields : Methoxy-substituted analogs (e.g., 1,5-dichloro-3-methoxy-2-nitrobenzene) are primarily used as intermediates in organic synthesis, with yields dependent on reaction conditions (e.g., nitration or halogenation steps) .

Q & A

Q. What are the standard synthetic routes for preparing 2-azido-1,3-dichloro-5-nitrobenzene, and what analytical methods are critical for its characterization?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach is:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Chlorination : Electrophilic chlorination (e.g., Cl₂/FeCl₃) at the 1- and 3-positions, with regioselectivity guided by the nitro group’s meta-directing effects .

Azidation : Replace a labile substituent (e.g., via SNAr) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 60–80°C .
Characterization :

  • NMR (¹H/¹³C) to confirm substitution patterns and azide integration .
  • IR spectroscopy for the azide stretch (~2100 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • HPLC-MS to verify purity and molecular weight .

Q. How does the electronic influence of the nitro group affect reactivity in subsequent transformations?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, which:
  • Deactivates the ring toward electrophilic substitution, directing incoming substituents to meta/para positions .
  • Enhances reactivity at ortho positions for nucleophilic aromatic substitution (SNAr) due to increased positive charge density .
    For example, in Staudinger reactions, the azide group reacts selectively with phosphines to form iminophosphoranes, a key step in click chemistry .

Advanced Research Questions

Q. How can contradictory data on reaction yields in azide cycloadditions be resolved?

  • Methodological Answer : Discrepancies in yields often stem from:
  • Solvent effects : Polar solvents (e.g., DMSO) stabilize dipolar intermediates in Huisgen cycloadditions, improving yields .
  • Catalyst purity : Copper(I) catalysts for azide-alkyne cycloadditions (CuAAC) must be rigorously purified to avoid oxidation to inactive Cu(II) .
  • By-product analysis : Use LC-MS/MS to identify side products (e.g., triazole regioisomers) and optimize stoichiometry .
    Case Study : A 2021 study resolved a 30% yield discrepancy by switching from CuBr to CuI with tris(benzyltriazolylmethyl)amine (TBTA), achieving >90% yield .

Q. What strategies optimize regioselectivity in SNAr reactions of this compound?

  • Methodological Answer : Regioselectivity is controlled by:
  • Leaving group mobility : The azide group is a better leaving group than chloride, favoring substitution at the 2-position .
  • Temperature : Higher temperatures (80–100°C) promote kinetic control, favoring meta products, while lower temperatures favor thermodynamic para products .
  • Catalysts : Crown ethers (e.g., 18-crown-6) enhance solubility of azide ions, improving selectivity for mono-substituted products .

Q. How do steric and electronic factors influence the compound’s stability under storage conditions?

  • Methodological Answer :
  • Steric hindrance : The bulky azide and nitro groups reduce π-stacking, enhancing crystalline stability .
  • Light sensitivity : The nitro group promotes photodegradation; store in amber vials at –20°C under argon .
  • Thermal stability : DSC analysis shows decomposition onset at 120°C, necessitating reaction temperatures below this threshold .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s biological activity: How to design experiments to validate hypotheses?

  • Methodological Answer :
  • Control experiments : Compare bioactivity of this compound with its non-azidated analog (1,3-dichloro-5-nitrobenzene) to isolate the azide’s contribution .
  • Dose-response assays : Use a gradient (1–100 µM) to identify toxicity thresholds and rule out nonspecific effects .
  • Metabolic stability : Incubate with liver microsomes to assess azide reduction to amines, which may alter activity .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key Reference
CuAAC CuI, TBTA, DMSO, 25°C92
SNAr with morpholine K₂CO₃, DMF, 80°C78
Photolysis UV (365 nm), THF, 0°CDecomposes

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